molecular formula C6H5ClN2O B596862 3-Amino-2-chloroisonicotinaldehyde CAS No. 1289046-28-1

3-Amino-2-chloroisonicotinaldehyde

Cat. No.: B596862
CAS No.: 1289046-28-1
M. Wt: 156.569
InChI Key: GKWMWWUBXMYJEU-UHFFFAOYSA-N
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Description

3-Amino-2-chloroisonicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the third position and a chlorine atom at the second position on the pyridine ring.

Scientific Research Applications

3-Amino-2-chloroisonicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

For specific safety and hazard information, it’s best to refer to the Safety Data Sheets (SDS) provided by the manufacturer .

Future Directions

Amine functionalized materials, which include compounds like 3-Amino-2-chloroisonicotinaldehyde, are being explored for various applications, including CO2 capture . Additionally, ω-transaminases, which can act on amines, are being studied for their potential in synthesizing complex chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the reaction of isonicotinaldehyde with thionyl chloride to introduce the chlorine atom, followed by the reaction with ammonia or an amine to introduce the amino group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-chloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 3-Amino-2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

  • 2-Amino-3-chloroisonicotinaldehyde
  • 3-Amino-4-chloroisonicotinaldehyde
  • 3-Amino-2-bromoisonicotinaldehyde

Comparison: Compared to similar compounds, 3-Amino-2-chloroisonicotinaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the position of the chlorine atom can affect the compound’s ability to undergo nucleophilic substitution reactions, while the presence of the amino group can enhance its solubility and interaction with biological targets .

Properties

IUPAC Name

3-amino-2-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWMWWUBXMYJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855749
Record name 3-Amino-2-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289046-28-1
Record name 3-Amino-2-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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